molecular formula C21H19FN4O4S B2908100 4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide CAS No. 955543-95-0

4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide

Numéro de catalogue: B2908100
Numéro CAS: 955543-95-0
Poids moléculaire: 442.47
Clé InChI: XSZSXYMVKICVLN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a structurally complex sulfonamide derivative characterized by a benzenesulfonamide core substituted with a fluoro group at position 4 and a methyl group at position 2. The N-linked phenyl group is further substituted with a methoxy group at position 2 and a 6-methoxyimidazo[1,2-b]pyridazine moiety at position 3.

Propriétés

IUPAC Name

4-fluoro-N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S/c1-13-10-15(5-6-16(13)22)31(27,28)25-17-11-14(4-7-19(17)29-2)18-12-26-20(23-18)8-9-21(24-26)30-3/h4-12,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSZSXYMVKICVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22FN5O4SC_{20}H_{22}FN_5O_4S, with a molecular weight of approximately 421.48 g/mol. The structure incorporates a sulfonamide group, which is known for its biological significance, particularly in drug design.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide exhibit significant antimicrobial activity. For instance, derivatives with imidazo[1,2-b]pyridazine scaffolds have shown promising results against Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported as low as 0.5 μg/mL, indicating potent activity against resistant strains .

CompoundMtb MIC90 (μg/mL)Mtb MIC90 (μM)Mm MIC90 (μg/mL)Mm MIC90 (μM)
1a13.020.51.51
2a0.51.440.250.72

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Similar sulfonamide derivatives have been evaluated for their ability to inhibit cancer cell proliferation through various mechanisms, including inhibition of key enzymes involved in tumor growth . In vitro studies have shown that certain derivatives significantly reduce cell viability in cancer cell lines, highlighting their therapeutic potential.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at specific positions on the phenyl and imidazo rings can enhance potency and selectivity against target enzymes or receptors.

Key Findings:

  • Fluorine Substitution : The presence of fluorine at the para position on the phenyl ring has been associated with increased lipophilicity, enhancing cellular uptake.
  • Methoxy Groups : Methoxy substitutions generally improve metabolic stability and may enhance binding affinity to biological targets.

Case Studies

Several case studies have documented the synthesis and evaluation of compounds related to this structure:

  • Synthesis and Evaluation : A study synthesized various derivatives of imidazo[1,2-b]pyridazine and assessed their biological activities against different pathogens, revealing significant antimicrobial effects .
  • Pharmacokinetic Studies : Research has shown that modifications to the sulfonamide moiety can influence pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are critical for drug development .

Applications De Recherche Scientifique

Anticancer Activity

One of the most promising applications of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole is in the development of anticancer agents. Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Neuroprotective Effects

Another significant application is its potential neuroprotective properties. Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis.

  • Case Study : In an experimental model of neurodegeneration, treatment with 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole resulted in reduced markers of inflammation and neuronal cell death .

Material Science

3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole has been explored for its utility in material science due to its unique structural characteristics.

Organic Electronics

The compound's ability to form stable thin films makes it a candidate for applications in organic electronics.

  • Application Example : Thin-film transistors made from this compound showed improved charge mobility compared to traditional materials. This property is crucial for developing efficient organic light-emitting diodes (OLEDs) and solar cells .

Analytical Chemistry

In analytical chemistry, 3-Iodo-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole serves as a valuable reagent for various analytical techniques.

Chromatography

The compound has been utilized as a standard reference material in chromatographic methods for the separation and identification of similar indazole derivatives.

  • Application Example : High-performance liquid chromatography (HPLC) methods have been developed using this compound as a marker for quantifying related substances in pharmaceutical formulations .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous sulfonamide derivatives, focusing on heterocyclic systems, substituent effects, and synthesis strategies.

Structural Features

Compound Name / ID Key Substituents & Heterocycles Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Source
Target Compound - 4-Fluoro-3-methylbenzenesulfonamide
- 6-Methoxyimidazo[1,2-b]pyridazine
~484.5 (calculated) Not reported in evidence N/A
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] - Triazole-thione core
- Halogen (X = H, Cl, Br) on phenylsulfonyl
~450–540 νC=S: 1247–1255 cm⁻¹; νNH: 3278–3414 cm⁻¹ [1] (IJMS 2014)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide - Pyrazolo[3,4-d]pyrimidine
- Chromen-4-one
- Fluoro substituents
589.1 (M++1) MP: 175–178°C; Mass: 589.1 [4] (Patent)
N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide - Thiazolo[5,4-b]pyridine
- Methyl substituents
~345.4 (calculated) Not reported [8]

Key Observations:

  • Heterocyclic Diversity: The target compound’s imidazopyridazine system is distinct from triazoles ([7–9]), pyrazolo-pyrimidines ([4]), and thiazolopyridines ([8]). These heterocycles influence solubility, metabolic stability, and target binding.
  • Substituent Effects: Halogenation (Cl, Br in [7–9]) and fluorination ([4], target compound) modulate electronic properties and bioavailability. The methoxy groups in the target compound may enhance solubility compared to non-polar substituents.

Spectroscopic Characterization

  • Triazole-thiones ([7–9]): Absence of νC=O (1663–1682 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) confirm tautomeric forms .
  • Pyrazolo-pyrimidine ([4]): Mass spectrometry (M++1 = 589.1) and melting point (175–178°C) are critical for purity assessment .
  • Target Compound: While spectral data are unavailable in the evidence, analogous sulfonamides ([1], [4], [8]) emphasize the importance of ¹H/¹³C-NMR for confirming regiochemistry and substituent orientation.

Q & A

Q. What are the key synthetic routes for 4-fluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzenesulfonamide?

The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the imidazo[1,2-b]pyridazine core via cyclization reactions, often using microwave-assisted conditions to enhance reaction efficiency .
  • Step 2: Sulfonamide coupling between the imidazo[1,2-b]pyridazine intermediate and a substituted benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3: Methoxy group installation via nucleophilic substitution or protecting group strategies .
    Key challenges include controlling regioselectivity during cyclization and minimizing side reactions during sulfonamide coupling. Reaction progress is monitored via TLC and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms regiochemistry and functional group integrity, particularly for distinguishing methoxy and sulfonamide groups .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and purity (>95%) .
  • X-Ray Crystallography (via SHELX): Resolves 3D structure, including torsional angles of the imidazo[1,2-b]pyridazine ring and sulfonamide geometry .

Q. What structural features influence its biological activity?

  • Imidazo[1,2-b]pyridazine Core: Facilitates π-π stacking interactions with enzyme active sites .
  • Sulfonamide Group: Enhances hydrogen-bonding potential with target proteins .
  • Fluorine and Methoxy Substituents: Improve metabolic stability and membrane permeability .

Advanced Research Questions

Q. How can low yields during sulfonamide coupling be addressed?

  • Optimized Solvent Systems: Replace dichloromethane with DMF to improve solubility of aromatic intermediates .
  • Catalytic Additives: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Temperature Control: Maintain reactions at 0–5°C to suppress hydrolysis of sulfonyl chloride intermediates .

Q. How do structural modifications impact target selectivity?

A SAR study comparing analogs revealed:

Structural VariationActivity Change (vs. Parent Compound)Source
Replacement of 4-fluoro with ClReduced kinase inhibition by 40%
Trifluoromethyl instead of MeImproved solubility but lower potency
Pyrazole ring substitutionEnhanced selectivity for EGFR mutants

Q. How to resolve contradictions in biological activity data across studies?

  • Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolite Profiling: Use LC-MS to identify degradation products that may skew activity results .
  • Computational Docking: Validate binding modes using Schrödinger Suite to correlate structural features with observed discrepancies .

Q. What strategies mitigate poor aqueous solubility during formulation?

  • Co-Solvent Systems: Use PEG-400/water mixtures (70:30 v/v) to achieve >2 mg/mL solubility .
  • Salt Formation: Prepare sodium or lysine salts to enhance dissolution rates .
  • Nanoemulsion Techniques: Encapsulate in lipid-based nanoparticles for in vivo delivery .

Q. How is crystallographic data utilized to refine synthesis protocols?

SHELX-refined X-ray structures identify steric clashes in the imidazo[1,2-b]pyridazine ring, guiding the use of bulkier protecting groups (e.g., tert-butyl) to prevent undesired byproducts .

Q. What computational methods predict off-target interactions?

  • Molecular Dynamics (MD): Simulate compound behavior in lipid bilayers to assess membrane permeability .
  • Pharmacophore Modeling: Align compound features with kinase ATP-binding pockets to predict promiscuity .

Q. How to assess stability under physiological conditions?

  • Forced Degradation Studies: Expose the compound to pH 1–9 buffers at 37°C for 24h, followed by HPLC analysis to quantify degradation .
  • Light Sensitivity Tests: Store samples under UV/visible light (ICH Q1B guidelines) to evaluate photostability .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.